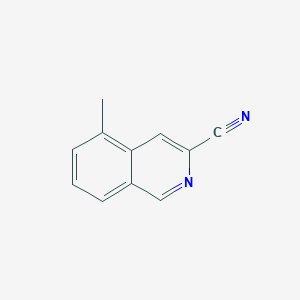

5-Methylisoquinoline-3-carbonitrile

Beschreibung

Eigenschaften

Molekularformel |

C11H8N2 |

|---|---|

Molekulargewicht |

168.19 g/mol |

IUPAC-Name |

5-methylisoquinoline-3-carbonitrile |

InChI |

InChI=1S/C11H8N2/c1-8-3-2-4-9-7-13-10(6-12)5-11(8)9/h2-5,7H,1H3 |

InChI-Schlüssel |

DDDKZALBMPVFNJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C=C(N=CC2=CC=C1)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

- Starting Materials: Simple isoquinoline derivatives or substituted isoquinolines.

- Key Reactions: Cyanation to introduce the nitrile group, methylation for the methyl substituent, and cyclization steps to establish the isoquinoline core.

- Typical Approach: Multi-step synthesis involving functional group transformations, selective halogenation, and palladium-catalyzed coupling reactions.

Cyanation Reactions

The nitrile group is commonly introduced via cyanation reactions, which can be achieved by:

- Nucleophilic substitution using cyanide sources on appropriately halogenated isoquinoline intermediates.

- Palladium-catalyzed cyanation of halogenated isoquinolines, often using palladium chloride as a catalyst under carbon monoxide pressure, facilitating carbonyl insertion and nitrile formation.

Example Synthesis Route (Conceptual)

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Halogenation | Selective bromination at the 3-position of 5-methylisoquinoline or related intermediate. |

| 2 | Palladium-catalyzed cyanation | Carbonyl insertion and cyanide introduction using PdCl2 catalyst under CO pressure. |

| 3 | Purification | Extraction, drying, concentration, and column chromatography to isolate pure product. |

This strategy aligns with the preparation of related quinoline derivatives, where bromination followed by palladium-catalyzed carbonyl insertion efficiently yields nitrile-substituted compounds.

Detailed Synthetic Procedure (Based on Analogous Quinoline Derivative Synthesis)

Although direct detailed procedures for this compound are limited, analogous methods for quinoline derivatives provide a reliable framework:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Bromination of 3-aminoquinoline with bromine, silver sulfate catalyst, in sulfuric acid at 0°C to RT overnight | Formation of 3-amino-5-bromoquinoline intermediate |

| 2 | Palladium chloride (PdCl2), triethylamine, methanol, N,N-dimethylformamide, CO pressure 0.8 MPa, 75°C for 6 h | Carbonyl insertion and cyanation to form methyl 3-aminoquinoline-5-carboxylate derivative |

| 3 | Work-up: Extraction with ethyl acetate, drying over anhydrous sodium sulfate, concentration, column chromatography | Purification of the target nitrile compound |

This method demonstrates the utility of palladium-catalyzed cyanation under carbon monoxide atmosphere, which can be adapted for isoquinoline systems to prepare this compound.

Comparative Analysis of Preparation Methods

| Preparation Aspect | Cyanation via Pd-Catalysis | Direct Nucleophilic Substitution | Multi-step Functionalization |

|---|---|---|---|

| Starting Material Availability | Moderate (halogenated isoquinolines) | High (halogenated intermediates) | Variable |

| Reaction Conditions | Requires CO pressure, elevated temperature | Mild to moderate | Multiple steps, variable |

| Yield and Purity | Generally high with proper optimization | Moderate to high | Dependent on step efficiency |

| Scalability | Good, used in industrial settings | Good | More complex |

| Selectivity | High regioselectivity | Moderate | Variable |

Summary Table of Key Properties and Preparation

| Property/Parameter | Data/Description |

|---|---|

| Molecular Formula | C11H8N2 |

| Molecular Weight | 168.19 g/mol |

| Key Functional Groups | Isoquinoline ring, methyl (5-position), nitrile (3-position) |

| Typical Preparation Method | Multi-step synthesis involving halogenation and Pd-catalyzed cyanation |

| Catalyst Used | Palladium chloride (PdCl2) |

| Reaction Conditions | CO pressure (0.8 MPa), 75°C, 6 hours |

| Purification Techniques | Extraction, drying, concentration, column chromatography |

| Application | Precursor for pharmaceuticals and biologically active molecules |

Analyse Chemischer Reaktionen

Substitution Reactions

-

Cyano Group Reactivity : The cyano group at position 3 acts as an electron-withdrawing group, facilitating nucleophilic aromatic substitution at adjacent positions. For example:

-

Methyl Group Influence : The methyl group at position 5 may sterically hinder reactions at the cyano position but could activate adjacent sites via alkyl substitution effects.

Coupling Reactions

-

Cross-Coupling :

-

C–H Activation :

Comparative Analysis of Isoquinoline Derivatives

Wissenschaftliche Forschungsanwendungen

5-Methylisoquinoline-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug discovery and development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 5-Methylisoquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 5-Methylisoquinoline-3-carbonitrile with structurally or functionally related carbonitrile-containing heterocycles, based on molecular features, substituent effects, and applications inferred from the evidence:

Key Comparisons :

Core Heterocycle Differences: Isoquinoline (target compound) vs. Quinoline (e.g., 5-Bromoquinoline-3-carbonitrile): Isoquinoline has a nitrogen atom in the fused benzene ring, while quinoline’s nitrogen is in the pyridine-like ring. This alters electronic distribution and binding affinity in biological targets . Indole derivatives (e.g., 5-Amino-1H-indole-3-carbonitrile): The indole nitrogen is part of a pyrrole ring, making it less basic than isoquinoline. This impacts solubility and interaction with biological targets like serotonin receptors .

Substituent Effects: Electron-Withdrawing Groups (EWGs): The cyano (-CN) group in all compounds enhances electrophilicity, facilitating nucleophilic substitution or metal-catalyzed coupling. Bromine in 5-Bromoquinoline-3-carbonitrile further increases reactivity for Suzuki-Miyaura reactions . Methyl vs. Amino/Nitro Groups: Methyl substituents (e.g., in the target compound) improve lipophilicity, aiding membrane permeability. Amino groups (e.g., 5-Amino-1H-indole-3-carbonitrile) enhance solubility but may reduce metabolic stability .

Stability and Storage :

- The target compound requires refrigeration, whereas nitro-substituted analogs (e.g., 5-Nitro-1H-indole-3-carbonitrile) may degrade explosively under heat, necessitating cautious handling .

Applications: Medicinal Chemistry: Indole-3-carbonitriles are prevalent in kinase inhibitor design (e.g., antitumor agents), whereas isoquinoline derivatives are explored for antibacterial activity . Materials Science: Quinoline carbonitriles with bromine (e.g., 5-Bromoquinoline-3-carbonitrile) serve as ligands in OLEDs due to their luminescent properties .

Biologische Aktivität

5-Methylisoquinoline-3-carbonitrile is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, characterized by a bicyclic structure with a nitrogen atom. Its chemical formula is , and it features a methyl group at the 5-position and a carbonitrile group at the 3-position.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of isoquinoline derivatives, including this compound. Research indicates that compounds in this class exhibit significant antibacterial and antifungal activities. For instance, isoquinoline alkaloids have been shown to inhibit the growth of various bacterial strains and fungi, showcasing their potential as therapeutic agents against infections .

Anticancer Properties

The anticancer activity of this compound has been investigated in several studies. It has demonstrated effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, one study reported an IC50 value of approximately 5.1 µM against gastric cancer cells (MGC-803), indicating potent cytotoxicity . The compound's ability to modulate signaling pathways involved in cell proliferation and survival further supports its potential as an anticancer agent.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes, such as protein kinases. For instance, it targets Plasmodium falciparum Protein Kinase A (PfPKA), which is crucial for malaria parasite development .

- Signal Transduction Modulation : By affecting signaling pathways, this compound can alter cellular responses, leading to apoptosis in cancer cells or inhibition of pathogen growth .

Case Study 1: Antimalarial Activity

A study investigating the antimalarial potential of isoquinoline derivatives found that this compound inhibited PfPKA activity with an IC50 value below 10 µM. This inhibition was associated with reduced invasion of red blood cells by the malaria parasite, highlighting its potential as a lead compound for antimalarial drug development .

Case Study 2: Anticancer Effects

In vitro assays demonstrated that this compound induced apoptosis in human cancer cell lines by increasing the Bax/Bcl-2 ratio, which promotes cell death. The compound also caused G2/M phase arrest, further supporting its role as a potential anticancer agent .

Research Findings Summary Table

| Biological Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Antibacterial | Various strains | Varies | Enzyme inhibition |

| Antifungal | Various strains | Varies | Enzyme inhibition |

| Anticancer | MGC-803 (gastric) | 5.1 | Apoptosis induction |

| Antimalarial | PfPKA | <10 | Inhibition of invasion |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Methylisoquinoline-3-carbonitrile, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via cyclization and functionalization of pyridine precursors. For example, 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile reacts with arylidene malononitrile to form isoquinoline derivatives . Chlorination using phosphoryl chloride (POCl₃) at reflux (110°C) introduces chlorine substituents, which can later be substituted with amino or hydrazido groups via reactions with ammonium acetate .

- Optimization : Yield improvements (up to 85%) are achieved by controlling stoichiometry (1:1.2 molar ratio for chlorination) and using anhydrous solvents. Purity is confirmed via HPLC (>97%) .

Q. How is this compound characterized spectroscopically?

- Techniques :

- IR Spectroscopy : A strong nitrile (C≡N) stretch at ~2189 cm⁻¹ confirms the carbonitrile group .

- NMR : Distinct signals for methyl groups (δ ~1.8–2.1 ppm in ¹H-NMR) and aromatic protons (δ ~6.8–7.3 ppm) are observed. ¹³C-NMR resolves nitrile carbons at ~117 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 232.1) and fragmentation patterns validate the structure .

Q. What solvents and reaction conditions are optimal for synthesizing derivatives of this compound?

- Solvents : Ethanol, THF, or DMF are preferred for cyclization reactions due to their polarity and boiling points (e.g., EtOH reflux at 78°C for 6 hours) .

- Catalysts : Lewis acids like AlCl₃ or ZnCl₂ enhance electrophilic substitution in aromatic systems .

Advanced Research Questions

Q. How can researchers address low yields in cyclization steps during the synthesis of this compound derivatives?

- Root Cause : Competing side reactions (e.g., over-chlorination or dimerization) reduce yields.

- Solutions :

- Use in situ monitoring (TLC or FTIR) to terminate reactions at optimal conversion .

- Introduce steric hindrance via bulky substituents to suppress undesired pathways .

Q. What strategies enable regioselective functionalization of the isoquinoline core?

- Approaches :

- Directed Metalation : Use directing groups (e.g., -NH₂ or -OMe) to guide lithiation at specific positions .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids target C-6 or C-7 positions, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) .

Q. How should researchers analyze conflicting data on reaction mechanisms for nitrile group transformations?

- Case Study : Discrepancies in hydrazido group substitution kinetics (e.g., NH₂ vs. NHNH₂) may arise from solvent polarity or temperature effects.

- Resolution :

- Perform kinetic isotope effect (KIE) studies to distinguish between SN1/SN2 pathways .

- Computational modeling (DFT) predicts transition states and validates experimental observations .

Q. What methodologies are used to evaluate the biological activity of this compound in disease models?

- In Vitro Assays :

- Enzyme inhibition (e.g., kinase assays) using fluorescence-based protocols .

- Cytotoxicity profiling via MTT assays on cancer cell lines (IC₅₀ values reported in µM ranges) .

- In Vivo Models : Xenograft studies in mice assess tumor growth suppression, with dose optimization (e.g., 10–50 mg/kg) .

Q. How can researchers ensure the stability of this compound under varying storage conditions?

- Stability Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.